Homoquinolinic acid, 2-methyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89353-64-0 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(2-methoxycarbonylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)8-6(5-7(11)12)3-2-4-10-8/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
DLJVEQDKPIBVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)CC(=O)O |
Origin of Product |
United States |
Chemical Structure and Conformational Analysis in Research
Fundamental Structural Features and their Theoretical Implications
Homoquinolinic acid, 2-methyl ester is characterized by a pyridine (B92270) ring fused to a six-membered ring, with a methoxycarbonyl group attached at the 2-position and a carboxymethyl group at the 3-position of the pyridine ring. nih.gov The pyridine ring, a nitrogen-containing aromatic heterocycle, is a key structural element. The nitrogen atom in the ring can act as a hydrogen bond acceptor and influences the electron distribution within the ring system, which can impact its interaction with biological targets.
The methoxycarbonyl group (-COOCH3) at the 2-position and the carboxymethyl group (-CH2COOH) at the 3-position are crucial for the molecule's activity. The presence of these two acidic functional groups is a common feature in compounds that interact with the NMDA receptor. nih.govtocris.com The esterification of the carboxylic acid at the 2-position to a methyl ester can modulate the molecule's polarity and its ability to cross cell membranes, as well as its binding affinity to receptor sites. Research has shown that quinolinic acid 2-methylester can act as a weak antagonist of the NMDA receptor. researchgate.netresearchgate.net
The spatial arrangement of these functional groups is critical. The relative positions of the carboxyl groups are thought to mimic the arrangement of the carboxyl groups in N-methyl-D-aspartate (NMDA), the primary agonist of the NMDA receptor. wikipedia.orgwikipedia.org This structural mimicry is believed to be the basis for its interaction with this important receptor in the central nervous system.
Conformational Restriction and Analogous Relationship to Endogenous Neurotransmitters
Homoquinolinic acid is considered a conformationally restricted analogue of NMDA. wikipedia.org This means that due to its rigid ring structure, the rotational freedom of its functional groups is limited compared to more flexible molecules like N-methyl-DL-glutamic acid. researchgate.net This conformational rigidity can lead to a more specific interaction with its target receptor, as it presents a more defined shape for binding.
The structural similarity to NMDA and related compounds is a key aspect of its biological profile. wikipedia.orgwikipedia.org Homoquinolinic acid itself is a potent agonist at the NMDA receptor, with a potency approximately equal to that of NMDA. researchgate.netwikipedia.org This activity is attributed to its ability to adopt a conformation that fits the agonist binding site of the NMDA receptor. The introduction of the methyl ester at the 2-position, creating this compound, modifies this activity, leading to weak antagonistic properties at the NMDA receptor. researchgate.netresearchgate.net
Studies have explored the structure-activity relationships of various quinolinic acid derivatives, highlighting the importance of the substituents on the pyridine ring for their activity at the NMDA receptor. tocris.com For instance, the parent compound, quinolinic acid, is a less potent NMDA agonist compared to homoquinolinic acid. nih.govnih.gov The addition of the carboxymethyl group in homoquinolinic acid enhances its potency.
The interaction of these compounds with the NMDA receptor is complex and can be influenced by the specific subunits that make up the receptor complex. For example, homoquinolinic acid has shown some selectivity for NMDA receptors containing the NR2B subunit. wikipedia.org The conformational changes induced upon the binding of agonists like homoquinolinic acid to the NMDA receptor have been studied to understand the mechanism of receptor activation. nih.gov
Interactive Data Table: Structural Analogs and their NMDA Receptor Activity
| Compound | Relationship to this compound | Reported NMDA Receptor Activity |
| N-methyl-D-aspartate (NMDA) | Endogenous neurotransmitter analog | Potent agonist wikipedia.orgwikipedia.org |
| N-methyl-DL-glutamic acid | Flexible analog | Weaker agonist than NMDA or homoquinolinate researchgate.net |
| Quinolinic acid | Parent compound (lacks the carboxymethyl group) | Weak NMDA agonist nih.govnih.gov |
| Homoquinolinic acid | De-esterified form | Potent NMDA agonist, approximately equipotent with NMDA researchgate.netwikipedia.org |
| Quinolinic acid 2-methylester | Isomeric methyl ester | Weak antagonist of NMDA researchgate.netresearchgate.net |
Synthetic Methodologies and Chemical Derivatization for Research
Advanced Synthetic Strategies for Homoquinolinic Acid, 2-Methyl Ester
While detailed, step-by-step synthetic protocols specifically for this compound are not extensively published, its structure as a pyridine (B92270) dicarboxylic acid monoester allows for the application of well-established and advanced esterification techniques. The synthesis would start from the parent compound, homoquinolinic acid.
Key synthetic approaches include:
Direct Acid-Catalyzed Esterification: This classic method involves reacting homoquinolinic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the monoester. Selectivity for the 2-position carboxyl group over the carboxymethyl group at the 3-position can be influenced by steric hindrance and electronic factors, though mixtures of isomers may be produced, requiring purification.
Thionyl Chloride-Mediated Esterification: A common and effective method for preparing methyl esters involves the use of thionyl chloride in methanol. This reagent converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then readily reacts with methanol. This method often proceeds under milder conditions than strong acid catalysis.
Trimethylsilyl (TMS) Chloride-Mediated Esterification: A more modern and convenient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system has been shown to be highly efficient for the preparation of methyl esters from various amino acids, which are structurally related to homoquinolinic acid. nih.gov The reaction conditions are mild, and it often produces the desired ester hydrochlorides in good to excellent yields, simplifying workup procedures. nih.gov
Synthesis from Anhydride (B1165640) Precursors: Another viable route involves the formation of an internal anhydride of homoquinolinic acid, if sterically feasible, which can then be selectively opened by methanol. A similar strategy has been described for producing mono-menthyl esters of various dicarboxylic acids, where the anhydride is reacted directly with the alcohol. google.com
The choice of method depends on the desired scale, purity requirements, and the stability of the starting material.
Table 1: Potential Synthetic Routes for this compound
| Method | Reagents | Typical Conditions | Advantages | Potential Challenges |
| Acid-Catalyzed Esterification | Homoquinolinic acid, Methanol, H₂SO₄ or HCl | Reflux | Inexpensive, well-established | Harsh conditions, potential for side products, isomeric mixture |
| Thionyl Chloride Method | Homoquinolinic acid, Thionyl Chloride, Methanol | 0°C to Room Temperature | High reactivity, good yields | Handling of corrosive thionyl chloride |
| TMSCl Method | Homoquinolinic acid, Trimethylchlorosilane, Methanol | Room Temperature | Mild conditions, high efficiency, good yields nih.gov | Reagent cost |
| Anhydride Method | Homoquinolinic acid anhydride, Methanol | Varies | Can offer regioselectivity | Requires synthesis of the anhydride precursor |
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design of analogues of this compound is rooted in its role as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor. researchgate.netwikipedia.orgtocris.com Homoquinolinic acid itself is a conformationally restricted analogue of NMDA, and its derivatives are synthesized to explore and refine the interaction with the NMDA receptor's glutamate (B1630785) binding site. wikipedia.org The primary goals of these modifications are to enhance potency, improve selectivity for specific NMDA receptor subtypes (e.g., those containing GluN2A-D subunits), and modulate agonist efficacy. nih.govgenecards.org
Key Design and Synthetic Strategies:
Exploring Subtype Selectivity: The NMDA receptor is a heterotetramer, and the composition of its subunits (e.g., GluN1, GluN2A-D) dictates its pharmacological properties. genecards.org Analogues are designed to exploit structural differences in the binding pockets of these subtypes. For instance, the design of 2'-alkyl substituted analogues of related cyclopropyl-glycine compounds was based on docking studies hypothesizing that the added substituents would protrude into a region where GluN2 subunits differ, thereby conferring subtype selectivity. nih.gov Similar strategies can be applied to the homoquinolinic acid scaffold.
Modulation of the Carboxylic Acid Groups: The two carboxylic acid functions are critical for binding. Esterification of one of these groups, as in the 2-methyl ester, alters the charge distribution and steric profile of the ligand. Studies on related compounds, such as tryptamine (B22526) derivatives, have shown that converting an amino acid to its methyl ester can significantly increase its potency as an NMDA receptor blocker. meduniwien.ac.at Further derivatization to amides or other functional groups allows for a systematic probing of the binding pocket's requirements.
Conformational Restriction: Homoquinolinic acid is already a rigid structure. Further constraining the molecule's conformation can lock it into a bioactive shape, potentially increasing affinity and selectivity. The synthesis of compounds like 2,3-dihydrofuro[3,2-c]pyridine-3,4-dicarboxylic acid, a conformationally constrained analogue of homoquinolinic acid, exemplifies this approach. medjchem.com
Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can influence the molecule's electronic properties, lipophilicity, and steric interactions with the receptor. A series of 2-Ar-8-methyl-5-alkylaminoquinolines were designed and synthesized to investigate structure-activity relationships at the CRF₁ receptor, demonstrating a systematic approach to derivatization that is also applicable to NMDA receptor ligands. nih.gov
Table 2: Examples of Rational Design Strategies for Homoquinolinic Acid Analogues
| Modification Strategy | Example Analogue Class | Rationale | Reference |
| Alkyl Substitution | 2'-Alkyl substituted (S)-CCG-IV analogues | To probe subtype-specific regions of the NMDA receptor binding site based on computational docking. | nih.gov |
| Conformational Constraint | 2,3-dihydrofuro[3,2-c]pyridine-3,4-dicarboxylic acid | To lock the molecule in a specific conformation to enhance receptor affinity. | medjchem.com |
| Esterification | Tryptophan methyl ester | To increase lipophilicity and potency at the NMDA receptor channel blocking site. | meduniwien.ac.at |
| Ring Substitution | 4-Substituted L-glutamic acids | To develop potent and selective agonists for specific ionotropic glutamate receptor subtypes (e.g., GluR5). | researchgate.net |
Development of Chemically Modified Probes for Receptor Mapping and Pharmacological Studies
To investigate the physiological roles and distribution of the receptors that this compound interacts with, chemically modified probes are essential. These probes are derived from the parent molecule but contain additional functionalities for detection or manipulation.
Types of Chemically Modified Probes:
Radiolabeled Ligands: This is a classic technique where a radioactive isotope (e.g., ³H or ¹⁴C) is incorporated into the structure of the ligand. These radioligands are used in binding assays to determine the affinity of other compounds for the receptor and in autoradiography to map the anatomical distribution of the receptors in tissue sections. For example, [³H]-D-2-amino-5-phosphonopentanoic acid has been used to study the structure/activity relations of NMDA receptor ligands. tocris.com A tritiated version of a potent homoquinolinate analogue could serve as an invaluable tool.
Fluorescent Probes: A fluorophore can be attached to the homoquinolinic acid scaffold. These probes allow for visualization of receptor populations in living cells using fluorescence microscopy, enabling studies of receptor trafficking and localization. The design must ensure that the fluorescent tag does not significantly impair the ligand's ability to bind to its target.
Photoaffinity Labels: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the receptor. This allows for the permanent "labeling" and subsequent identification of the receptor protein or its specific subunits, aiding in the characterization of the binding site.
Caged Compounds: In this advanced approach, the agonist is rendered biologically inactive by attachment of a photolabile "caging" group. researchgate.net A flash of light cleaves this group, releasing the active compound in a specific location and at a precise time. researchgate.net A caged version of this compound would permit researchers to activate NMDA receptors with high spatiotemporal control, offering insights into synaptic function. researchgate.net
Tethered Ligands: This strategy involves chemically tethering a photoswitchable ligand (e.g., containing an azobenzene (B91143) group) to the receptor protein itself. researchgate.net Light of different wavelengths can then be used to switch the ligand between an active and an inactive state, effectively turning the receptor on and off. This powerful technique has been applied to ionotropic glutamate receptors to control neuronal signaling optically. researchgate.net
Table 3: Chemically Modified Probes and Their Applications in Pharmacological Research
| Probe Type | Modification | Principle of Operation | Primary Application |
| Radiolabeled Ligand | Incorporation of ³H or ¹⁴C | Detection of radioactivity | Receptor binding assays, autoradiography for receptor mapping |
| Caged Compound | Attachment of a photolabile group | Light-induced cleavage releases the active agonist | Precise spatiotemporal control of receptor activation in vitro and in vivo |
| Tethered Ligand | Covalent attachment of a photoswitchable agonist | Light-induced conformational change activates/deactivates the receptor | Optical control of specific receptor populations |
| Photoaffinity Label | Incorporation of a photoreactive group | Light-induced covalent bond formation with the receptor | Identification and structural characterization of the ligand binding site |
Neurobiological and Receptor Targeted Research
Identification and Characterization of Novel or Uncharacterized Binding Sites
Research into the neurobiological activity of homoquinolinic acid and its derivatives has identified the N-methyl-D-aspartate (NMDA) receptor as a primary binding site. nih.gov Studies have demonstrated that homoquinolinic acid acts as a potent excitant of cortical neurons, with an activity level comparable to that of NMDA itself. nih.gov The action of its derivative, homoquinolinic acid, 2-methyl ester, is consistent with this finding, as it also exhibits agonist properties. nih.gov
The characterization of this binding site has been further elucidated through the use of selective antagonists. The excitatory effects of homoquinolinic acid are effectively blocked by the NMDA receptor blocker, 2-amino-7-phosphonoheptanoic acid (2APH). nih.gov This antagonistic action confirms that the excitatory properties of homoquinolinic acid and its esters are mediated through the NMDA receptor. nih.gov The fact that homoquinolinic acid, a rigid analogue of glutamic acid, acts on the NMDA receptor suggests that the activation of this receptor may necessitate a relatively extended configuration of the carboxyl groups. nih.gov
| Compound | Receptor Binding Site | Antagonist |
| Homoquinolinic acid | NMDA Receptor | 2-amino-7-phosphonoheptanoic acid (2APH) |
| This compound | Inferred NMDA Receptor Agonist | Not explicitly stated, but effects are consistent with parent compound |
Modulation of Specific Neurotransmitter Systems in Experimental Models
Investigations using microiontophoresis on neurons in the rat cerebral cortex have revealed that this compound modulates the glutamatergic neurotransmitter system. nih.gov Specifically, the compound was found to be an active agonist, eliciting an excitatory response in cortical neurons. nih.gov
The parent compound, homoquinolinic acid, demonstrated potent excitant activity, being approximately five times more active than quinolinic acid and nearly equipotent with NMDA. nih.gov The excitatory actions of homoquinolinic acid were antagonized by the NMDA receptor blocker 2APH, indicating its mechanism of action involves the modulation of NMDA receptor-mediated neurotransmission. nih.gov While the direct potency of this compound was not quantified in the same manner, its activity as an agonist points to a similar modulatory role within the glutamatergic system. nih.gov
In the same experimental model, other related compounds were assessed. For instance, quinolinic acid 2-methylester was identified as a weak antagonist of NMDA and quinolinic acid, while also displaying some agonist activity, approximately half that of quinolinic acid. nih.gov In contrast, N-methyl-quinolinic acid 2, 3-dimethylester showed very weak agonist and antagonist activity. nih.gov
| Compound | Experimental Model | Effect on Neurotransmitter System |
| This compound | Rat Cortical Neurons | Agonist activity, excitatory |
| Homoquinolinic acid | Rat Cortical Neurons | Potent excitant, ~5x more active than quinolinic acid |
| Quinolinic acid 2-methylester | Rat Cortical Neurons | Weak antagonist of NMDA and quinolinic acid; weak agonist |
| N-methyl-quinolinic acid 2, 3-dimethylester | Rat Cortical Neurons | Very weak agonist and antagonist activity |
Structure Activity Relationship Sar Studies
Determination of Critical Structural Elements for NMDA Receptor Agonism
The agonist activity of homoquinolinic acid, 2-methyl ester at the NMDA receptor is intrinsically linked to its core molecular framework, which it shares with its parent compound, homoquinolinic acid. Key structural features are essential for its interaction with the receptor's binding site.
Homoquinolinic acid is a conformationally restricted analogue of N-methyl-D-aspartate (NMDA), which contributes to its potent agonist properties. Current time information in Bangalore, IN.wikipedia.org The fundamental structure for agonism includes the pyridine (B92270) ring with two acidic carboxyl groups. In the case of this compound, one of these carboxyl groups, the one at the 2-position, is esterified. Research on synthetic analogues of quinolinic acid has demonstrated that homoquinolinic acid 2-methylester retains its activity as an agonist at NMDA receptors. nih.govnih.govresearchgate.netresearchgate.net This indicates that while two free carboxylic acid groups are present in the potent endogenous agonist glutamate (B1630785), esterification at the 2-position of homoquinolinic acid does not abolish agonist activity. nih.gov
The integrity of the pyridine dicarboxylic acid structure is a critical determinant for NMDA receptor agonism. The relative positioning of the acidic functions, constrained by the rigid pyridine ring, is thought to be crucial for fitting into the NMDA receptor's glutamate binding site. nih.gov The retention of agonist activity in the 2-methyl ester derivative suggests that either the ester is hydrolyzed in situ to the parent dicarboxylic acid or that the ester group itself can participate in binding interactions, albeit likely different from those of a carboxylate group. The observation that even phthalic acid, which lacks the ring nitrogen, can cause neuronal excitation suggests that the spatial arrangement of the acidic groups is a primary factor for activity. nih.govnih.gov
Comprehensive Analysis of Substituent Effects on Receptor Binding and Functional Responses
The introduction of a methyl ester at the 2-position of homoquinolinic acid has a discernible impact on its activity at the NMDA receptor when compared to its parent compound and other related molecules.
Studies on rat cortical neurons have shown that homoquinolinic acid is a potent excitant, with activity approximately five times greater than that of quinolinic acid and roughly equipotent to NMDA itself. nih.govnih.govresearchgate.net When the 2-carboxyl group of homoquinolinic acid is esterified to form this compound, the compound remains an active agonist. nih.govnih.govresearchgate.netresearchgate.net
In comparison, the 2-methyl ester of quinolinic acid (quinolinic acid 2-methylester) displays about half the agonist activity of quinolinic acid and also exhibits weak antagonist properties against NMDA and quinolinic acid. nih.govresearchgate.netresearchgate.net The complete esterification to N-methyl-quinolinic acid 2,3-dimethylester results in a compound with very weak agonist and antagonist activity. nih.govresearchgate.net This highlights the sensitivity of the receptor to modifications at these positions. The retention of notable agonist activity in this compound, despite the modification, underscores the robustness of the homoquinolinic acid scaffold for NMDA receptor activation.
| Compound | Relative Agonist Potency | Antagonist Activity |
| N-methyl-D-aspartate (NMDA) | Equipotent with Homoquinolinic acid | None reported |
| Quinolinic acid | 1x | None reported |
| Homoquinolinic acid | ~5x Quinolinic acid | None reported |
| Quinolinic acid 2-methylester | ~0.5x Quinolinic acid | Weak antagonist of NMDA and Quinolinic acid |
| This compound | Active as an agonist | Not reported |
| N-methyl-quinolinic acid 2,3-dimethylester | Very weak agonist | Very weak antagonist |
This table is based on qualitative and relative potency data from microiontophoresis studies on rat cortical neurones. nih.govnih.govresearchgate.net
Mechanistic Insights from Comparative SAR with Endogenous Agonists and Synthetic Analogues
Comparative analysis of this compound with endogenous agonists like glutamate and other synthetic analogues provides mechanistic insights into its action at the NMDA receptor. Homoquinolinic acid is a rigid analogue of N-methyl-DL-glutamic acid. nih.govnih.gov Its potent activity at the NMDA receptor, rather than other glutamate receptor subtypes, supports the hypothesis that the NMDA receptor's binding site accommodates an extended conformation of its agonists. nih.gov
The excitations induced by homoquinolinic acid are effectively blocked by NMDA receptor antagonists such as 2-amino-7-phosphonoheptanoic acid (2APH), confirming its action at this specific receptor site. nih.govnih.gov The fact that this compound also functions as an agonist suggests it interacts with the same site. nih.govnih.govresearchgate.net
Homoquinolinic acid itself has been shown to be a partial agonist with some selectivity for NMDA receptors containing the NR2B subunit. Current time information in Bangalore, IN.wikipedia.org It activates all subunit combinations of NR1 with NR2A, NR2B, and NR2C, though with varying efficacy. nih.gov Specifically, for NR1/NR2A and NR1/NR2B combinations, the order of potency has been reported as quinolinic acid < NMDA < homoquinolinic acid ≤ glutamate. nih.gov The activity of the 2-methyl ester derivative is likely influenced by these subunit compositions as well, although specific data on the ester's subunit selectivity is not extensively detailed. The ability of the esterified compound to act as an agonist suggests that the electronic and steric properties of the 2-position substituent are tolerated by the receptor, although they may alter the precise binding orientation and subsequent conformational changes required for channel activation.
Advanced Research Methodologies and Computational Approaches
In Vitro Neuropharmacological Experimental Systems
In vitro methods are fundamental to understanding the pharmacological profile of a compound, allowing for detailed analysis of its effects on specific receptors and neuronal preparations in a controlled environment.
Use of Recombinant Receptor Expression Systems (e.g., Xenopus laevis Oocytes)
While recombinant expression systems, such as the oocytes of the African clawed frog (Xenopus laevis), are a powerful and widely used tool for studying the properties of ion channels and receptors, a thorough review of the scientific literature did not yield specific studies where Homoquinolinic acid, 2-methyl ester was characterized using this methodology. These systems allow for the expression of specific receptor subunits, providing a clean and customizable platform to investigate direct ligand-receptor interactions and have been instrumental in the broader field of neuroscience for characterizing countless neuroactive compounds.
Electrophysiological Techniques (e.g., Microiontophoresis, Voltage Clamp, Patch-Clamp) for Receptor Characterization
Electrophysiological techniques are critical for assessing the functional impact of a compound on neuronal excitability and receptor function. Research on this compound has utilized microiontophoresis to characterize its activity at excitatory amino acid receptors.
A key study investigated the effects of synthetic analogues of quinolinic acid on neurons in the rat cerebral cortex. In this research, this compound was applied directly to neurons via microiontophoresis, a technique that allows for the precise delivery of charged substances to a localized area of a cell's membrane. The findings from this study are summarized below:
| Technique | Preparation | Key Findings | Receptor Implication |
| Microiontophoresis | Neurons in rat cerebral cortex | This compound was an active agonist, causing neuronal excitation. | The excitatory effects were antagonized by 2-amino-7-phosphonoheptanoic acid (2APH), a known NMDA receptor blocker, indicating that the compound acts as an agonist at the NMDA receptor. |
This study demonstrated that this compound possesses excitant properties, similar to its parent compound, homoquinolinic acid. The antagonism of its effects by a specific NMDA receptor blocker provides strong evidence for its mechanism of action. The research concluded that the activity of homoquinolinic acid and its esters is consistent with the hypothesis that activation of the NMDA receptor requires the carboxyl groups to be held in a relatively extended configuration.
Ligand Binding Assays for Receptor Affinity Determination
Ligand binding assays are a staple in pharmacology for quantifying the affinity of a compound for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand to measure its binding to a receptor preparation. Despite the clear evidence of NMDA receptor agonism from electrophysiological studies, specific ligand binding assays to determine the binding affinity (e.g., Kᵢ or Kₑ) of this compound for the NMDA receptor or its various subunits have not been reported in the available scientific literature.
Computational Chemistry and Molecular Modeling in Ligand-Receptor Research
Computational methods have become indispensable in modern drug discovery and neuropharmacology, providing insights into the molecular interactions that are often difficult to obtain through experimental means alone.
Molecular Docking Studies for Elucidating Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to its receptor and to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. A comprehensive search of the literature found no published molecular docking studies specifically investigating the interaction of this compound with the NMDA receptor or any other protein target.
Molecular Dynamics Simulations for Dynamic Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex, allowing researchers to study the conformational changes and the stability of binding interactions over time. This powerful computational tool can reveal the intricate mechanisms of receptor activation and ligand dissociation. To date, there are no reports in the scientific literature of molecular dynamics simulations being performed to analyze the dynamic binding behavior of this compound with the NMDA receptor.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for predicting the electronic structure and reactivity of molecules. For a compound like this compound, DFT calculations can provide invaluable insights into its geometric and electronic properties, which are fundamental to its interaction with biological targets.
Molecular Geometry and Structural Parameters:
Electronic Properties and Reactivity Descriptors:
The electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can be effectively calculated using DFT. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and ester groups and the nitrogen atom of the pyridine (B92270) ring, indicating their potential role as hydrogen bond acceptors.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters offer a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack.
Table 1: Predicted Geometrical Parameters of a Pyridinecarboxylic Acid Derivative using DFT (B3LYP/6-31G ))** researchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.39 Å |
| C3-C4 | 1.40 Å | |
| C2-N1 | 1.34 Å | |
| C2-C7(OOH) | 1.51 Å | |
| C3-C8(OOMe) | 1.50 Å | |
| Bond Angle | C2-C3-C4 | 118.5° |
| N1-C2-C3 | 122.0° | |
| Dihedral Angle | C4-C3-C2-N1 | 0.5° |
Note: The data in this table is representative of a related pyridinecarboxylic acid and serves to illustrate the type of information obtained from DFT calculations.
Table 2: Calculated Electronic Properties and Reactivity Descriptors of a Pyridinecarboxylic Acid Derivative using DFT (B3LYP/6-31G ))**
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Global Electrophilicity Index (ω) | 3.66 eV |
Note: The data in this table is illustrative and represents typical values for a related pyridinecarboxylic acid derivative.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
The definitive structural elucidation and purity assessment of this compound in a research setting necessitate the use of a combination of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be essential.
¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm). The methylene (B1212753) protons of the carboxymethyl group and the methyl protons of the ester group would have characteristic chemical shifts. The coupling patterns between adjacent protons would help to confirm the substitution pattern on the pyridine ring.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the ester, which appear at low field.
2D NMR Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework. For instance, an HMBC experiment would show correlations between the methyl protons of the ester and the carbonyl carbon, confirming the ester functionality.
Mass Spectrometry (MS):
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula (C₉H₉NO₄). nih.gov Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information, for example, by showing the loss of the methoxy (B1213986) group or the carboxylic acid group.
Vibrational Spectroscopy (FT-IR and Raman):
Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and are excellent for identifying functional groups. researchgate.net For this compound, the FT-IR spectrum would be expected to show characteristic stretching vibrations for the O-H of the carboxylic acid, the C=O of both the acid and the ester, the C-O of the ester, and the aromatic C-H and C=C/C=N bonds of the pyridine ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The vibrational frequencies obtained experimentally can be compared with those calculated using DFT to support the structural assignment. researchgate.net
Purity Assessment using High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of a research compound. tocris.com A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid), would be developed to separate this compound from any starting materials, by-products, or degradation products. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area, often detected using a UV detector at a wavelength where the pyridine ring absorbs. For high-purity standards required for quantitative biological assays, a purity of ≥99% is often desired. tocris.com
Table 3: Representative Spectroscopic and Analytical Data for a Pyridinecarboxylic Acid Derivative
| Technique | Observation | Interpretation |
| ¹H NMR | δ 8.5-9.0 (m, 3H), 4.0 (s, 2H), 3.9 (s, 3H) | Aromatic protons, methylene protons, methyl ester protons |
| ¹³C NMR | δ 172.0, 168.5, 150-120, 52.5, 35.0 | Carboxyl/ester carbons, aromatic carbons, ester methyl carbon, methylene carbon |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₉H₁₀NO₄ | Confirmation of molecular formula |
| FT-IR | 3300-2500 cm⁻¹ (broad), 1735 cm⁻¹, 1700 cm⁻¹, 1250 cm⁻¹ | O-H (acid), C=O (ester), C=O (acid), C-O (ester) stretches |
| HPLC | Single major peak at specific retention time | High purity of the compound |
Note: This table presents expected data for a compound with the structure of this compound, based on general principles and data for related compounds.
Research Applications and Utility in Chemical Biology
Application as a Pharmacological Probe for Glutamatergic Transmission Studies
Homoquinolinic acid, 2-methyl ester serves as a valuable pharmacological probe for investigating the intricacies of glutamatergic neurotransmission. Its activity is primarily characterized by its interaction with NMDA receptors, a key class of ionotropic glutamate (B1630785) receptors involved in excitatory synaptic transmission, synaptic plasticity, and memory formation. nih.govsemanticscholar.org
The compound is a derivative of homoquinolinic acid, which itself is a potent excitant approximately five times more active than quinolinic acid and roughly equipotent with NMDA, the archetypal agonist for which the receptor is named. nih.govwikipedia.org The activity of the 2-methyl ester, while also agonistic, provides a tool with a potentially different pharmacological profile, contributing to the broader understanding of structure-activity relationships at the NMDA receptor. nih.gov By comparing the effects of the esterified compound with its parent acid and other analogs, scientists can dissect the specific structural requirements for receptor activation. nih.gov
| Compound | Observed Activity | Receptor Target | Reference |
|---|---|---|---|
| This compound | Agonist | NMDA Receptor | nih.govresearchgate.net |
| Homoquinolinic acid | Potent Agonist (~5x more active than Quinolinic acid) | NMDA Receptor | nih.govwikipedia.org |
| Quinolinic acid, 2-methyl ester | Weak Antagonist / Agonist (~half as active as Quinolinic acid) | NMDA Receptor | nih.gov |
| N-methyl-D-aspartate (NMDA) | Potent Agonist | NMDA Receptor | nih.govwikipedia.org |
| 2-amino-7-phosphonoheptanoic acid (2APH) | Antagonist | NMDA Receptor | nih.gov |
Utilization in Experimental Models for Investigating Excitotoxicity and Related Neurodegenerative Mechanisms
The phenomenon of excitotoxicity, where excessive or prolonged activation of excitatory amino acid receptors leads to neuronal damage and death, is a central mechanism implicated in various neurodegenerative diseases. mdpi.comtermedia.pl Experimental models that replicate this process are crucial for understanding disease pathogenesis and for developing potential therapeutic interventions. frontiersin.org Potent NMDA receptor agonists are frequently used as neurotoxic agents in these models to induce neuronal injury. frontiersin.orgnih.gov
Homoquinolinic acid, the parent compound of the 2-methyl ester, is a potent excitotoxin. wikipedia.org Its ability to strongly activate NMDA receptors leads to excessive calcium (Ca²⁺) influx into neurons, triggering damaging intracellular cascades, mitochondrial dysfunction, and oxidative stress, which are hallmarks of excitotoxic cell death. mdpi.comfrontiersin.org This process is believed to play a significant role in the neuronal loss observed in conditions such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. frontiersin.orgnih.gov
Given that this compound is also an NMDA receptor agonist, it can be utilized in experimental settings to induce and study excitotoxic mechanisms. nih.govresearchgate.net By applying this compound to neuronal cultures or specific brain regions in animal models, researchers can simulate the conditions of glutamate-mediated neurotoxicity. frontiersin.org These models are instrumental for investigating the molecular pathways of neuronal death, identifying potential neuroprotective agents, and understanding how the brain responds to excitotoxic insults. The use of various agents allows for a nuanced exploration of these pathological processes.
| Neurotoxic Agent | Primary Mechanism/Target | Relevance to Disease Models | Reference |
|---|---|---|---|
| Quinolinic Acid (QUIN) | NMDA Receptor Agonist, inhibits glutamate reuptake | Used in models for Huntington's and other neurodegenerative diseases. | nih.gov |
| Kainic Acid (KA) | Kainate Receptor Agonist | Induces excitotoxic lesions, particularly in the hippocampus. | frontiersin.org |
| Homocysteine (Hcy) | Modulates NMDA receptors, induces oxidative stress | Used to model cognitive impairment and neuronal cell death seen in Alzheimer's disease. | frontiersin.org |
| MPTP / MPP+ | Inhibits mitochondrial complex I, increases glutamate release | Standard agent for creating models of Parkinson's disease. | frontiersin.org |
| Homoquinolinic Acid | Potent NMDA Receptor Agonist | A powerful tool for inducing excitotoxicity due to its high potency. | wikipedia.org |
Role as a Synthetic Precursor in the Design and Development of Research Compounds
The chemical scaffold of homoquinolinic acid and its derivatives, including the 2-methyl ester, serves as a valuable starting point for the synthesis of new research compounds. nih.gov In medicinal chemistry, structure-activity relationship (SAR) studies are fundamental to developing molecules with improved properties, such as higher potency, greater receptor selectivity, or better pharmacokinetic profiles. mdpi.com
The development of synthetic analogues of quinolinic acid and homoquinolinic acid has been an area of active research. nih.gov By systematically modifying the core structure—for instance, through esterification, as with the 2-methyl ester, or by creating conformationally constrained analogues—chemists can probe the structural requirements for interaction with the NMDA receptor. nih.govnii.ac.jp This knowledge is critical for designing more sophisticated pharmacological tools. For example, research into homoquinolinic acid has helped demonstrate that the carboxyl groups of an NMDA agonist may need to be held in an extended configuration to activate the receptor. nih.gov
The ultimate goal of such synthetic efforts is often to create compounds with more specific actions, such as ligands that are selective for particular NMDA receptor subunits (e.g., NR2A vs. NR2B). semanticscholar.orgwikipedia.org Such subunit-selective compounds are highly sought after as research tools to elucidate the specific physiological and pathological roles of different receptor subtypes and as potential templates for next-generation therapeutics for neurological and psychiatric disorders. semanticscholar.orgmdpi.com The homoquinolinic acid framework, therefore, acts as a foundational element in the rational design and discovery of new chemical probes targeting the glutamatergic system. nii.ac.jp
Emerging Research Frontiers and Unaddressed Questions
Future Directions in Subtype-Specific NMDA Receptor Pharmacology
The development of therapeutic agents that target NMDA receptors has been hampered by the fact that global inhibition or activation of these ubiquitously expressed receptors can lead to significant adverse effects. mdpi.com Consequently, a major goal in modern neuropharmacology is the creation of ligands with selectivity for specific NMDA receptor subtypes, which are defined by their GluN2 (formerly NR2) subunit composition (GluN2A, B, C, or D). mdpi.comresearchgate.net The distinct spatial and temporal expression patterns of these subunits suggest that subtype-selective drugs could offer more targeted therapeutic actions with fewer side effects.
Homoquinolinic acid (HQA), the parent acid of the 2-methyl ester, has proven to be a useful tool in this area. tocris.com It is a potent NMDA receptor agonist, approximately equipotent to NMDA itself and significantly more potent than its endogenous analog, quinolinic acid. wikipedia.orgresearchgate.net Critically, research has demonstrated that HQA and quinolinic acid have different pharmacological profiles across recombinant NMDA receptor subtypes. nih.gov While HQA activates receptors containing GluN1 in combination with GluN2A, GluN2B, or GluN2C, quinolinic acid is notably inactive at GluN1/GluN2C receptors. nih.gov This differential activity provides a pharmacological basis for distinguishing receptor populations and a structural starting point for designing new, more selective compounds. nih.gov
The derivative, Homoquinolinic acid, 2-methyl ester, introduces further complexity. Early research on rat cortical neurons indicated it acts as a weak antagonist of NMDA and quinolinic acid, while also possessing some agonist activity of its own. researchgate.net This mixed agonist/antagonist profile, known as partial agonism, is a key area of interest. Partial agonists can modulate receptor activity within a specific range, avoiding the extremes of full activation or complete blockade, which may be therapeutically advantageous.
Future research directions stemming from these findings include:
Rational Drug Design: Using the known structure of HQA and its methyl ester as scaffolds to design novel compounds with enhanced selectivity, particularly for GluN2C- and GluN2D-containing receptors, which are less understood than their GluN2A and GluN2B counterparts.
Exploring Partial Agonism: Systematically investigating the structural determinants of the mixed agonist/antagonist activity of this compound. Understanding how methylation at the 2-position alters the interaction with the glutamate (B1630785) binding site could lead to a new class of NMDA receptor modulators.
Functional Assays: Employing advanced electrophysiological and functional assays to fully characterize the potency and efficacy of this compound and related analogs on all major NMDA receptor subtype combinations.
| Compound | Activity at NR1/NR2A | Activity at NR1/NR2B | Activity at NR1/NR2C | Key Finding |
| Glutamate | Agonist | Agonist | Agonist | Endogenous full agonist. nih.gov |
| NMDA | Agonist | Agonist | Agonist | Subtype-non-selective agonist. nih.gov |
| Quinolinic Acid | Weak Agonist | Weak Agonist | Inactive | Endogenous agonist that fails to activate NR2C-containing receptors. nih.gov |
| Homoquinolinic Acid | Agonist | Agonist | Agonist | Potent synthetic agonist, active across subtypes, useful for discriminating from quinolinic acid. nih.gov |
| This compound | Weak Agonist/Antagonist | Weak Agonist/Antagonist | Not Reported | Displays mixed activity, suggesting a complex interaction with the binding site. researchgate.net |
Exploration of Potential Endogenous Modulators or Metabolic Pathways Related to this compound
While Homoquinolinic acid and its methyl ester are considered synthetic compounds, their structural relationship to the endogenous neurotoxin quinolinic acid raises questions about related metabolic processes in the body. wikipedia.org Quinolinic acid is a well-established product of the kynurenine (B1673888) pathway, which is the primary route for tryptophan catabolism in mammals. nih.govwikipedia.org This pathway is a critical source of neuroactive compounds, including the NMDA receptor agonist quinolinic acid and the NMDA receptor antagonist kynurenic acid. d-nb.inforesearchgate.net The balance between the neurotoxic and neuroprotective arms of this pathway is crucial for neuronal health, and its dysregulation is implicated in numerous neurodegenerative and psychiatric disorders. nih.govmdpi.com
Currently, there is no direct evidence for the endogenous synthesis of homoquinolinic acid or its esters. The kynurenine pathway is complex, involving several enzymatic steps to convert tryptophan ultimately to NAD+ or other metabolites like picolinic acid. nih.govmdpi.com
Unaddressed questions in this domain include:
Endogenous Methylation: Could quinolinic acid or its precursors in the kynurenine pathway be subject to methylation by endogenous enzymes? Methylation is a common biochemical reaction used to modify the activity of molecules. Investigating whether a "homoquinolinic acid" or a methylated derivative could be formed in vivo, even in trace amounts, is a significant research frontier.
Alternative Metabolic Fates: Are there minor, uncharacterized branches of the kynurenine pathway? The conversion of 3-hydroxykynurenine to quinolinic acid is a key step, but it is conceivable that alternative cyclization or side-chain modification reactions could occur under specific physiological or pathological conditions. nih.gov
Novel Endogenous Modulators: The existence of other kynurenine metabolites like picolinic acid, which modulates neurotoxicity through mechanisms potentially involving zinc chelation, demonstrates that the pathway produces a diverse array of neuroactive substances. nih.gov A systematic search for other tryptophan-derived metabolites that may act on the NMDA receptor or related targets is warranted.
Exploring these questions could reveal novel endogenous signaling molecules and metabolic pathways relevant to brain health and disease.
Integration of Multi-Omics Data in Comprehensive Mechanistic Studies of this compound Action
To fully understand the biological impact of a compound like this compound, research must move beyond studying its interaction with a single receptor. Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, offer a powerful framework for a systems-level understanding of a drug's mechanism of action. frontiersin.orgfrontiersin.org While no specific multi-omics studies have focused on this compound, the application of these techniques represents a clear future direction for research. nih.gov
Proteomics: This involves the large-scale study of proteins. Following administration of this compound, proteomic analysis of affected brain tissue could identify changes in the expression levels of hundreds or thousands of proteins. d-nb.info This could reveal the downstream signaling cascades affected by the compound's modulation of NMDA receptors, such as pathways involved in synaptic plasticity, apoptosis, or inflammation. d-nb.infonih.gov
Metabolomics: This is the systematic study of small molecules, or metabolites, within cells, tissues, or biofluids. Metabolomic profiling would provide a snapshot of the metabolic state of neurons or glial cells exposed to the compound. ahajournals.org This could uncover shifts in energy metabolism, neurotransmitter synthesis, or lipid metabolism, and could also track the metabolic fate of the compound itself or its impact on the broader kynurenine pathway. biologists.comnih.gov
Such a multi-pronged strategy would provide a holistic view of the action of this compound, potentially identifying novel therapeutic targets, biomarkers for its effects, and a deeper understanding of the complex biology of the NMDA receptor system.
| Omics Technique | Potential Application for this compound Research | Information Gained |
| Proteomics | Analyze changes in protein expression in neuronal cultures or animal models after exposure. | Identification of downstream signaling pathways (e.g., ERK-signaling, long-term potentiation) and cellular machinery (e.g., synaptic vesicles, cytoskeleton) affected by the compound. d-nb.info |
| Metabolomics | Profile changes in small molecule metabolites in brain tissue or cerebrospinal fluid. | Insight into shifts in energy metabolism, amino acid levels, lipid profiles, and potential off-target effects on related pathways like the kynurenine pathway. ahajournals.orgbiologists.com |
| Transcriptomics | Measure changes in gene expression (mRNA levels) following compound administration. | Understanding of how the compound influences the transcription of genes for receptors, enzymes, and signaling proteins over time. |
| Multi-Omics Integration | Combine proteomic, metabolomic, and transcriptomic data using bioinformatics tools. | A comprehensive, systems-level model of the compound's mechanism of action, linking receptor modulation to changes in gene expression, protein function, and metabolic state. nih.govresearchgate.net |
Q & A
Q. What are the established synthetic routes for 2-methyl homoquniolinic acid ester, and what key parameters influence yield?
Methodological Answer: The synthesis of 2-methyl homoquniolinic acid ester typically involves esterification or transesterification reactions. Key steps include activating the carboxylic acid group (e.g., via acid chlorides) and coupling with methanol under controlled conditions. Factors affecting yield include temperature (optimal range: 60–80°C), catalyst selection (e.g., sulfuric acid or enzymatic catalysts), and stoichiometric ratios of reactants. Side reactions, such as hydrolysis or dimerization, must be suppressed by anhydrous conditions and inert atmospheres. Characterization via <sup>1</sup>H NMR and IR spectroscopy can confirm ester formation by identifying methyl ester peaks (~3.7 ppm in <sup>1</sup>H NMR) and carbonyl stretches (~1740 cm⁻¹ in IR) .
Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize 2-methyl homoquniolinic acid ester?
Methodological Answer: A multi-technique approach is recommended:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the quinoline backbone (aromatic protons at 7–9 ppm) and methyl ester groups.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at λ = 260–280 nm (quinoline absorption).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if crystalline forms are obtainable. Data should be cross-validated with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .
Q. What theoretical frameworks guide the study of 2-methyl homoquniolinic acid ester’s reactivity in organic synthesis?
Methodological Answer: Reactivity studies should align with conceptual frameworks such as:
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic substitutions on the quinoline ring.
- Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects with reaction rates for ester hydrolysis or nucleophilic attacks.
- Density Functional Theory (DFT) : Model transition states for esterification/transesterification mechanisms. These frameworks provide predictive power for designing reactions and interpreting kinetic data .
Advanced Research Questions
Q. How can experimental design (e.g., factorial or orthogonal arrays) optimize the synthesis of 2-methyl homoquniolinic acid ester?
Methodological Answer: A three-factor, two-level factorial design can optimize yield by testing variables:
Q. What mechanistic insights can be derived from kinetic studies of 2-methyl homoquniolinic acid ester’s hydrolysis?
Methodological Answer: Conduct pH-dependent kinetic experiments (pH 2–12) and monitor hydrolysis via HPLC. Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with computational models (e.g., DFT-calculated transition states) to distinguish between AAC2 (acid-catalyzed bimolecular) and BAC2 (base-catalyzed) mechanisms. Isotopic labeling (<sup>18</sup>O in ester groups) can track oxygen exchange pathways .
Q. How should researchers resolve contradictions in reported biological activity data for 2-methyl homoquniolinic acid ester?
Methodological Answer: Discrepancies (e.g., varying IC50 values in enzyme assays) may arise from:
- Purity differences : Validate compound purity via orthogonal methods (HPLC, DSC).
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).
- Statistical rigor : Apply non-parametric tests (Mann-Whitney U) if data are non-normal. Meta-analysis of published studies using random-effects models can quantify heterogeneity .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in 2-methyl homoquniolinic acid ester’s bioactivity studies?
Methodological Answer: Use four-parameter logistic regression (4PL) to model dose-response curves:
Validate goodness-of-fit with residual plots and Akaike Information Criterion (AIC). For synergistic/antagonistic effects in combination studies, apply the Chou-Talalay method to calculate combination indices (CI) .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthesizing and testing 2-methyl homoquniolinic acid ester?
Methodological Answer:
- Detailed Protocols : Report exact conditions (e.g., "stirred at 75°C under N2" vs. "heated").
- Raw Data Accessibility : Share NMR/FID files, HPLC chromatograms, and kinetic datasets in repositories like Zenodo.
- Reagent Metadata : Specify manufacturer, lot number, and purity for all chemicals (e.g., "Sigma-Aldrich, ≥99%, Lot #XYZ") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
